Product packaging for 9-[4-Hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-3,9-dihydro-2H-purin-6-ol--water (1/1)(Cat. No.:CAS No. 209216-23-9)

9-[4-Hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-3,9-dihydro-2H-purin-6-ol--water (1/1)

Cat. No.: B1671360
CAS No.: 209216-23-9
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-JBDQBEHPSA-N
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Description

Contextualization of Entecavir (B133710) Hydrate (B1144303) within Nucleos(t)ide Analogue Antivirals

Entecavir hydrate is classified as a nucleoside analogue, specifically a deoxyguanosine analogue, and belongs to the class of carbocyclic nucleosides. chemicalbook.commedkoo.comwikipedia.orgdrugbank.com Nucleoside and nucleotide analogues have a significant history in medicinal chemistry, serving as a foundational class of direct-acting antivirals against various DNA and RNA viruses, including herpesviruses, hepatitis B virus (HBV), human immunodeficiency virus type 1 (HIV-1), hepatitis C virus (HCV), and SARS-CoV-2. nih.govnih.govresearchgate.nettaylorandfrancis.com These analogues function by interfering with viral replication processes. taylorandfrancis.com

Entecavir hydrate acts as a nucleoside reverse transcriptase inhibitor (NRTI). chemicalbook.comwikipedia.orghiv.gov This mechanism is shared with other antiviral compounds used against HBV and HIV, such as lamivudine (B182088), adefovir (B194249), telbivudine (B1682739), and tenofovir (B777). wikipedia.orgdrugbank.comnih.gov A critical aspect of its activity is its intracellular phosphorylation by cellular kinases to form the active triphosphate entity, entecavir triphosphate. chemicalbook.comdrugbank.comcaymanchem.combiomol.compatsnap.com This active form then competes with the natural cellular substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA by the HBV polymerase, which also functions as a reverse transcriptase. chemicalbook.comdrugbank.com

Evolution of Entecavir Hydrate Research Paradigms

The research trajectory of entecavir hydrate demonstrates an evolution from initial broad antiviral screening to focused development against a specific pathogen. The compound, initially designated SQ-34676, was first explored for its activity against herpes simplex virus (HSV) but showed limited efficacy in this context. nih.gov However, subsequent screening revealed potent activity against HBV, redirecting research efforts towards its potential as an HBV antiviral. nih.gov This led to its development under the name BMS 200475 before being known as entecavir. nih.gov

The development process for entecavir as an anti-HBV agent spanned over a decade before its initial regulatory approval. nih.govnih.gov Research paradigms evolved to focus on understanding its potent antiviral activity and its capacity to maintain efficacy with a high genetic barrier to resistance, particularly in patients who had not previously been treated with nucleoside analogues. nih.govnih.govnih.gov Preclinical studies utilizing animal models of HBV infection, such as the woodchuck and duck models, provided crucial data demonstrating the compound's therapeutic potential. caymanchem.combiomol.comwindows.net

Further research involved comprehensive in vitro studies to elucidate its mechanism of action at a molecular level. These studies characterized the inhibition kinetics and the specific steps of the viral replication cycle targeted by entecavir triphosphate. chemicalbook.comdrugbank.compatsnap.comwindows.net Subsequently, clinical research, including Phase III studies, compared entecavir to existing therapies like lamivudine, providing comparative data on viral suppression and histological outcomes. nih.gov The focus of later research has included evaluating the long-term efficacy and resistance profile of entecavir in diverse patient populations. nih.govnih.govnih.gov

Detailed research findings have quantified the inhibitory potency of entecavir. In transfected human HepG2 cells expressing wild-type HBV, the concentration of entecavir required for 50% inhibition of viral DNA synthesis (EC50) was found to be approximately 0.004 μM, equivalent to 3.75 nM. chemicalbook.comcaymanchem.combiomol.comwindows.net Against lamivudine-resistant HBV strains (rtL180M, rtM204V), the median EC50 of entecavir was determined to be 0.026 μM. chemicalbook.com The inhibitory kinetic constant (Ki) of entecavir triphosphate on HBV DNA polymerase is reported as 0.0012 μM. chemicalbook.com

Entecavir triphosphate exerts its inhibitory effects by competing with dGTP and suppressing all three enzymatic activities of the HBV polymerase: (1) base priming, (2) reverse transcription of the pre-genomic messenger RNA to synthesize the negative strand, and (3) synthesis of the positive strand of HBV DNA. chemicalbook.comdrugbank.compatsnap.comwindows.net

Comparative studies have provided valuable data on the efficacy of entecavir. For instance, a Phase III study (AI463027) involving nucleoside-naive, HBeAg-negative patients with chronic hepatitis B demonstrated superior viral suppression and histological improvement with entecavir compared to lamivudine after 48 weeks of treatment. nih.gov

The physical and chemical properties of entecavir hydrate have also been characterized. It is typically supplied as a crystalline solid. caymanchem.combiomol.comwindows.net Solubility studies indicate varying degrees of solubility in different solvents. caymanchem.combiomol.comwindows.net

Research Findings: In Vitro and Comparative Data

Here are some detailed research findings related to Entecavir's activity:

ParameterValue (Wild-Type HBV)Value (Lamivudine-Resistant Strains)UnitSource
EC50 (Inhibition of HBV DNA Synthesis in HepG2)0.004 or 3.75Median 0.026μM or nM chemicalbook.comcaymanchem.combiomol.comwindows.net
Ki (Entecavir Triphosphate on HBV DNA Polymerase)0.0012Not specifiedμM chemicalbook.com

A Phase III study comparing Entecavir and Lamivudine in nucleoside-naive, HBeAg-negative patients after 48 weeks:

OutcomeEntecavir GroupLamivudine GroupStatistical Significance (p-value)Source
Histological Improvement70%60%0.01 nih.gov
Mean HBV DNA Reduction (log10 copies)-5.0-4.5<0.001 nih.gov
Patients with HBV DNA < 300 copies/mL90%72%<0.001 nih.gov

Solubility of Entecavir Hydrate in various solvents:

SolventSolubility (approx.)UnitSource
Ethanol0.1mg/ml caymanchem.combiomol.comwindows.net
DMSO12mg/ml caymanchem.combiomol.comwindows.net
Dimethyl formamide (B127407) (DMF)14mg/ml caymanchem.combiomol.comwindows.net
DMF:PBS (pH 7.2) (1:1)0.5mg/ml caymanchem.combiomol.comwindows.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5O4 B1671360 9-[4-Hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-3,9-dihydro-2H-purin-6-ol--water (1/1) CAS No. 209216-23-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity.
Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.

CAS No.

209216-23-9

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1

InChI Key

YXPVEXCTPGULBZ-JBDQBEHPSA-N

Isomeric SMILES

C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O

Appearance

Solid powder

Color/Form

White to off white powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-200475;  BMS 200475;  BMS200475;  BMS 200475-01;  BMS-200475-01;  Entecavir hydrate;  Entecavir monohydrate;  Baraclude.

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Entecavir Hydrate

Total Synthesis Approaches to Entecavir (B133710) Hydrate (B1144303)

Total synthesis routes for entecavir hydrate typically involve the construction of the carbocyclic ring system and subsequent coupling with the guanine (B1146940) base. Different approaches vary in the key steps used to establish the cyclopentane (B165970) core and its stereochemistry.

Early synthetic routes to entecavir were disclosed by Bristol-Myers Squibb organicchemistry.eu. One approach involved functionalizing sodium cyclopentadienyl (B1206354) as a starting material organicchemistry.eu. Another established pathway utilizes a sequence starting from (S)-(+)-carvone, employing reactions such as Favorskii rearrangement-elimination-epimerization to form the cyclopentene (B43876) skeleton, Baeyer–Villiger oxidation/rearrangement to set the configuration of the secondary alcohol, and directed homoallylic epoxidation followed by epoxide ring-opening sci-hub.seacs.org. This route has been described as robust and scalable for pilot production, with one reported intermediate achieving 100% enantiomeric excess after recrystallization sci-hub.seacs.org.

Ongoing research focuses on developing more efficient, scalable, and environmentally friendly synthetic routes. One novel approach starts from acyclic precursors, utilizing a stereoselective boron-aldol reaction to build the carbon skeleton of the methylenecyclopentane (B75326) part, followed by a Cp₂TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne for cyclization, and a Mitsunobu reaction for coupling with the purine (B94841) derivative ub.edunih.govresearchgate.net. This route was reported to be a concise synthesis achieved in 11 steps from commercially available starting materials ub.edu.

Another reported scalable synthesis starts from D-glucose, incorporating an intramolecular nitrile oxide cycloaddition (INOC) and a Peterson olefination as key steps. This process was designed with industrial application in mind, using readily available materials and avoiding extremely low reaction temperatures researchgate.net.

A recent asymmetric total synthesis utilized a palladium-catalyzed enyne borylative cyclization reaction to construct the cyclopentene scaffold with high stereoselectivity acs.orgacs.org. This approach also involved a diarylprolinol organocatalyzed enantioselective cross-aldol reaction and rhenium-catalyzed allylic alcohol relocation to access a crucial diol enyne system early in the synthesis acs.orgacs.org.

Stereoselectivity is paramount in entecavir synthesis due to its specific (1S,3R,4S) configuration on the cyclopentyl ring newdrugapprovals.orgwikipedia.org. Various strategies have been employed to control the stereochemistry. The boron-aldol reaction in some routes is designed to be stereoselective, affording the acyclic carbon skeleton with defined stereochemistry ub.edunih.govresearchgate.net. Stereoselective epoxidation, such as Sharpless asymmetric epoxidation, has also been used to introduce chiral centers acs.orgresearchgate.net. Diastereoselective intramolecular nitrile oxide cycloaddition is another method for establishing the cyclic core with the correct relative stereochemistry thieme-connect.com. More recent asymmetric syntheses utilize catalytic methods like enantioselective cross-aldol reactions and stereospecific cyclizations to achieve high enantio- and diastereocontrol acs.orgacs.org.

Data on Stereoselectivity in Selected Synthetic Approaches:

Synthetic ApproachKey Stereoselective StepReported SelectivityCitation
Synthesis from 4-trimethylsilyl-3-butyn-2-one and acroleinBoron-aldol reaction80:20 er, 90:10 syn/anti ratio (improved by recrystallization) ub.edu
Synthesis from (S)-(+)-carvoneStereoselective epoxidation100% ee (after recrystallization of intermediate) sci-hub.seacs.org
Synthesis via Intramolecular Nitrile Oxide Cycloaddition (INOC)Diastereoselective intramolecular nitrile oxide cycloadditiondr = 12:1 thieme-connect.com
Catalytic Asymmetric Synthesis using Pd-catalyzed enyne borylative cyclizationPd-catalyzed enyne borylative cyclizationExceptional stereoselectivity acs.orgacs.org
Catalytic Asymmetric Synthesis using organocatalyzed cross-aldol and Re-catalyzed relocationDiarylprolinol organocatalyzed enantioselective cross-aldolEnantioselective acs.orgacs.org

Biocatalysis offers potential advantages in terms of selectivity and environmental friendliness. While not as widely reported as traditional chemical synthesis for the total synthesis of entecavir itself, biocatalytic methods have been explored for the preparation of key intermediates. For instance, lipase-catalyzed resolution has been investigated for the desymmetrization of entecavir intermediates rsc.org. Electric eel acetylcholinesterase has also been used for the desymmetrization of certain intermediates, although bacterial enzymes may be preferred for scalability rsc.org. These biocatalytic steps can contribute to the stereoselective synthesis of the complex carbocyclic core.

Stereoselective Synthesis Strategies

Chemical Modification and Prodrug Design of Entecavir Hydrate

Chemical modification of entecavir hydrate has been explored to improve its physicochemical and pharmacokinetic properties, particularly its oral absorption and potential for long-acting formulations nih.govnih.govgoogle.com. Prodrug design is a common strategy to address these aspects researchgate.net.

Esterification of the hydroxyl groups on the entecavir structure is a primary method for developing lipidic prodrugs nih.govnih.govgoogle.com. These prodrugs are designed to increase lipophilicity, thereby enhancing intestinal permeability, especially under fed conditions where the absorption of entecavir can be reduced nih.govnih.gov. The lipidic moiety is typically a fatty acid conjugated to the drug via an ester linkage nih.govnih.gov. After absorption, the inactive lipidic part is cleaved by enzymatic hydrolysis in biological fluids, releasing the active entecavir nih.govnih.gov.

Studies have synthesized entecavir-fatty acid conjugates through the esterification of the primary alcohol of entecavir hydrate with various fatty acids, such as hexanoic acid (C6), octanoic acid (C8), decanoic acid (C10), and dodecanoic acid (C12) nih.govnih.gov. The general synthesis procedure involves reacting entecavir hydrate with the corresponding fatty acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP) in a solvent like pyridine (B92270) nih.gov.

Research findings indicate that the length of the fatty acid chain influences the properties of the resulting prodrug. For example, entecavir-3-dodecanoate (EV-C12) showed higher solubility in fed state simulated intestinal fluid and a lower hydrolysis rate in simulated gastric fluid compared to prodrugs with shorter fatty acid chains nih.govnih.gov.

Data on Entecavir-Fatty Acid Conjugates:

ProdrugConjugated Fatty AcidCalculated logPHydrolysis in Simulated Gastric Fluid (pH 1.2, 12h)Solubility in Fed State Simulated Intestinal FluidCitation
Entecavir (EV)-0.45-Low nih.govresearchgate.net
EV-C6Hexanoic acid (C6)-59.1%- nih.govresearchgate.net
EV-C8Octanoic acid (C8)-46.2%- nih.govresearchgate.net
EV-C10Decanoic acid (C10)-44.4%- nih.govresearchgate.net
EV-C12Dodecanoic acid (C12)3.6222.5%78.8 μg/mL nih.govnih.gov

These lipidic prodrugs are designed to form a drug reservoir and provide sustained release of entecavir google.com.

Conjugate Synthesis and Characterization

Chemical derivatization of entecavir, particularly through conjugate synthesis, has been investigated to address specific pharmacokinetic challenges, such as its oral absorption properties. One approach involves the synthesis of lipidic prodrugs via the esterification of the primary alcohol group of entecavir with fatty acids. nih.govmdpi.comnih.gov This strategy aims to increase the lipophilicity of entecavir, which is classified as a Biopharmaceutics Classification System (BCS) Class III compound with high solubility but low permeability. scielo.brmdpi.comnih.gov

Studies have reported the synthesis of entecavir-fatty acid conjugates using fatty acids of varying chain lengths, such as hexanoic acid (C6), octanoic acid (C8), decanoic acid (C10), and dodecanoic acid (C12). nih.govmdpi.comnih.govresearchgate.net The synthesis typically involves reacting entecavir hydrate with the corresponding fatty acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP) in a solvent like pyridine. nih.gov

Characterization of these conjugates involves various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is used to confirm the chemical structure of the synthesized conjugates. nih.gov Chemical shifts and multiplicity patterns in NMR spectra provide detailed information about the molecular structure. nih.gov Physicochemical properties such as solubility, calculated logP values, and hydrolysis rates in simulated biological fluids are also determined to evaluate the potential behavior of the conjugates in the gastrointestinal tract. nih.govmdpi.comnih.govresearchgate.net Techniques like scanning electron microscopy, differential scanning calorimetry, and X-ray powder diffraction are employed for the physical characterization of crystalline forms of the conjugates. nih.govmdpi.comnih.gov

Impact of Chemical Modifications on Intestinal Absorption Properties

The oral absorption of entecavir is known to be affected by food, with a reduction in bioavailability observed in a post-prandial state, primarily attributed to its low permeability in the gastrointestinal tract. nih.govmdpi.comnih.govresearchgate.net Chemical modifications, particularly lipid conjugation, have been explored as a strategy to improve the intestinal absorption of entecavir and potentially mitigate the negative food effect. nih.govmdpi.comnih.govresearchgate.net

Lipidic prodrugs are designed to enhance intestinal absorption of poorly permeable compounds by increasing their lipophilicity, thereby improving membrane permeability. nih.govresearchgate.net After absorption, the lipidic moiety is intended to be cleaved by enzymatic transformation or hydrolysis in biological fluids to release the active parent drug. nih.govresearchgate.net

Studies on entecavir-fatty acid conjugates have shown that increasing the fatty acid chain length generally leads to decreased hydrolysis rates in simulated gastric fluid (pH 1.2). nih.govresearchgate.net For instance, the dodecanoate (B1226587) conjugate (EV-C12) exhibited a lower hydrolysis rate compared to conjugates with shorter fatty acid chains. nih.govresearchgate.net

The solubility of these conjugates in biorelevant media, such as fasted and fed state simulated intestinal fluid, is a critical factor influencing absorption. nih.govmdpi.comnih.govresearchgate.net Research findings indicate that the solubility and calculated logP values vary depending on the conjugated fatty acid. researchgate.net For example, EV-C12 demonstrated high solubility in fed state simulated intestinal fluid (78.8 μg/mL) and an acceptable calculated logP value (3.62), suggesting its potential to improve absorption, especially under fed conditions. nih.govmdpi.comnih.govresearchgate.net

In vitro release tests in simulated intestinal and gastric fluids have shown that a high percentage of the prodrug can be released within a few hours, indicating that the active entecavir could be made available for absorption. nih.govmdpi.comnih.govresearchgate.net

The following table summarizes some physicochemical properties of entecavir and its fatty acid conjugates: researchgate.net

CompoundApparent Solubility (μg/mL) in Fasted State Simulated Intestinal FluidApparent Solubility (μg/mL) in Fed State Simulated Intestinal FluidCalculated logPHydrolysis in Simulated Gastric Fluid (pH 1.2) at 12 h (%)
Entecavir (EV)HighHigh-1.110-
EV-Hexanoate (C6)--1.3183.5
EV-Octanoate (C8)--2.0765.6
EV-Decanoate (C10)--2.8439.8
EV-Dodecanoate (C12)-78.83.6222.5

Note: Solubility data for EV-C6, C8, and C10 in simulated intestinal fluids were not explicitly provided in the snippet but the trend of decreasing hydrolysis with increasing chain length was noted. researchgate.net

These findings suggest that lipid conjugation, particularly with longer fatty acids like dodecanoic acid, can influence the physicochemical properties of entecavir prodrugs in a manner that may enhance intestinal absorption, especially in the presence of food. nih.govmdpi.comnih.govresearchgate.net

Crystallographic and Polymorphic Investigations of Entecavir Hydrate

Crystal Structure Elucidation of Entecavir (B133710) Monohydrate

The crystal structure of entecavir monohydrate (ETV-H) has been investigated to understand its solid-state characteristics.

Layered Crystal Structure Analysis

The single crystal structure of entecavir monohydrate was reported to exhibit a layered structure researchgate.netresearchgate.netdntb.gov.ua. The basic unit of the crystal structure of ETV-H consists of two entecavir molecules and one water molecule researchgate.net. This layered structure is supported by the presence of a low diffraction angle peak at 5.28° 2θ in the powder X-ray diffraction (PXRD) pattern of ETV-H researchgate.net. The theoretical calculated interlayer space is approximately 16.4 Å, which is similar to the calculated interlayer space of 16.7 Å derived from X-ray diffraction results using Bragg's law researchgate.netdntb.gov.ua. The crystal packing of ETV-H viewed along the b-axis shows this layered arrangement researchgate.net.

Computational Approaches in Crystallography (e.g., DFT)

Density Functional Theory (DFT) methods have been applied to study the layered crystal structure of entecavir monohydrate researchgate.netdntb.gov.ua. Specifically, the B3LYP/6-311+G(d,p) level of theory has been used for calculations researchgate.netdntb.gov.ua. Optimized geometric parameters obtained from DFT calculations show good agreement with reported single crystal data researchgate.netdntb.gov.ua. Theoretical vibrational frequencies calculated using DFT are also consistent with experimental spectra researchgate.netdntb.gov.ua. DFT calculations have been used to further study the layered structure by examining hydrogen bond parameters and interplanar distances researchgate.net. Molecular electrostatic potential and natural bond orbital results from these calculations provide insights into the molecular connection properties within the layered structure dntb.gov.ua. The theoretical calculated dihedral angles between two entecavir molecules in the basic unit are close to 180° (177.6° and 176.8°), indicating that these molecules are nearly in the same plane within the layer researchgate.netdntb.gov.ua.

Polymorphism and Amorphism of Entecavir

Entecavir is known to exhibit polymorphism, existing in multiple crystalline forms, as well as an amorphous form scielo.brresearchgate.net.

Identification of Crystalline and Amorphous Forms

Several crystalline forms of entecavir have been identified scielo.brresearchgate.net. The monohydrate form (ETV-H) is the prevalent crystalline form used as the active pharmaceutical ingredient dissolutiontech.comscielo.brgeneesmiddeleninformatiebank.nlcbg-meb.nl. The anhydrous form (ETV-A) is considered an impurity that may be present dissolutiontech.comscielo.brnih.gov. Powder X-ray diffraction (PXRD) is a key technique used to differentiate between crystalline forms and the amorphous form kinampark.comresearchgate.net. Characteristic diffraction peaks in PXRD patterns are used to identify specific crystalline forms kinampark.comgoogle.comgoogle.com. For instance, stronger diffraction peaks for a crystalline form of entecavir have been observed at 2θ values of approximately 5.3°, 15.6°, and 21.2° when using CuKα radiation google.comgoogle.com. Differential Scanning Calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are also utilized for the characterization and differentiation of entecavir's solid forms researchgate.netkinampark.comresearchgate.net.

Interconversion Pathways Between Polymorphic Forms

Interconversion between polymorphic forms of entecavir can occur under certain conditions, such as during manufacturing processes like granulation, drying, and compression scielo.brresearchgate.netnih.gov. Partial conversion of entecavir monohydrate into anhydrous entecavir can happen during the production, distribution, and storage of formulations containing ETV monohydrate scielo.brresearchgate.net. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can indicate dehydration events, suggesting a transition from the monohydrate to the anhydrous form upon heating scielo.br. An initial mass loss observed in the TGA curve between approximately 62°C and 108°C, coupled with an endothermic event in the DTA curve in the same range, is indicative of the dehydration of entecavir monohydrate scielo.br. Endothermic phase transition peaks have also been reported at higher temperatures, which may relate to changes in the crystal structure of anhydrous entecavir researchgate.net.

Quantitative Analysis of Polymorphic Mixtures

Accurate quantification of different polymorphic forms in mixtures is critical for ensuring the quality and performance of pharmaceutical products researchgate.netnih.govresearchgate.net. Various solid-state analytical techniques are employed for the quantitative analysis of entecavir polymorphic mixtures, including Powder X-ray Diffractometry (PXRD), Raman spectroscopy, and Differential Scanning Calorimetry (DSC) nih.govresearchgate.netresearchgate.netusp.brmdpi.com. These methods can be used to determine the relative amounts of different polymorphs in a mixture researchgate.netresearchgate.net.

PXRD and Raman spectroscopy have been applied to quantify the content of anhydrous entecavir (ETV-A) in mixtures with entecavir monohydrate (ETV-H) nih.gov. Calibration curves can be constructed using peak heights or peak areas from PXRD and Raman spectra versus the weight percentage of the impurity polymorph nih.gov. Studies have shown good linear regression analysis data for both PXRD and Raman methods in quantifying ETV-A content in binary mixtures nih.gov.

DSC can also be used for quantitative analysis, for example, by utilizing the integral enthalpy value of a phase transformation observed in the thermogram to quantify the content of a specific form researchgate.netresearchgate.net.

Chemometric methods are often used in conjunction with these analytical techniques to improve the accuracy and robustness of quantitative analysis of polymorphic mixtures researchgate.netnih.govresearchgate.netusp.brmdpi.com. Techniques like Partial Least Squares (PLS) regression, combined with data pre-processing methods, have been successfully applied for the quantitative analysis of entecavir mixtures using spectroscopic data nih.gov.

The limits of detection (LOD) and quantification (LOQ) for anhydrous entecavir in mixtures with the monohydrate form have been determined using these methods. For PXRD, reported LOD and LOQ values for ETV-A were 0.38% and 1.15%, respectively nih.gov. For Raman spectroscopy, reported LOD and LOQ values were 0.48% and 1.16%, respectively nih.gov. These findings indicate that PXRD and Raman methods are precise and accurate for measuring ETV-A content within certain ranges nih.gov.

Data Table: Quantitative Analysis of Anhydrous Entecavir (ETV-A) in Entecavir Monohydrate (ETV-H) Mixtures

Note: Data compiled from quantitative analysis studies of entecavir polymorphic mixtures. nih.gov

Molecular Mechanisms of Entecavir Triphosphate Antiviral Action

Intracellular Phosphorylation Pathways of Entecavir (B133710)

Upon entering host cells, entecavir is efficiently phosphorylated by cellular kinases to its active triphosphate form. This process involves the sequential addition of three phosphate (B84403) groups to the nucleoside analog. The resulting entecavir triphosphate has an intracellular half-life of approximately 15 hours. uw.eduhres.cafda.goveuropa.eu The efficiency of this intracellular conversion contributes significantly to entecavir's potent antiviral activity. nih.gov

Inhibition of Hepatitis B Virus Polymerase Activities

Entecavir triphosphate exerts its antiviral effects by targeting the HBV polymerase, a multifunctional enzyme responsible for replicating the viral genome. ETV-TP inhibits the polymerase through several distinct mechanisms. patsnap.comdrugbank.comhres.cancats.io

Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)

Entecavir triphosphate is a deoxyguanosine analog and acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.comdrugbank.comhres.camdpi.comfda.govncats.ioresearchgate.net ETV-TP competes with dGTP for binding to the active site of the HBV polymerase. patsnap.comdrugbank.comhres.camdpi.comfda.govncats.ioresearchgate.net Studies using Lineweaver-Burk plots have demonstrated this competitive inhibition pattern with wild-type HBV reverse transcriptase. researchgate.netasm.orgnih.gov The HBV polymerase exhibits a higher affinity for ETV-TP than for its natural substrate, dGTP, which is a key factor in entecavir's potent antiviral effect. asm.org

Inhibition of Base Priming

The HBV polymerase initiates DNA synthesis through a unique protein-priming mechanism, where a tyrosine residue on the polymerase itself serves as the primer. nih.gov This priming step involves the covalent linkage with deoxyguanosine triphosphate. nih.gov Entecavir triphosphate interferes with this crucial initial step of viral DNA synthesis, inhibiting the base priming activity of the HBV polymerase. patsnap.comdrugbank.comnih.govuw.eduhres.cancats.ioasm.orgnatap.org Unlike some other nucleoside analogs like lamivudine (B182088), entecavir demonstrates a notable effect on the priming reaction. tandfonline.comasm.org

Interference with Negative-Strand Reverse Transcription

Following base priming, the HBV polymerase synthesizes the negative-strand DNA using the pregenomic RNA as a template. This process is known as reverse transcription. nih.govpatsnap.comdrugbank.comuw.edumdpi.combinasss.sa.crnih.gov Entecavir triphosphate is incorporated into the nascent DNA chain during this reverse transcription process. patsnap.com While entecavir is often described as causing chain termination, it is considered a nonobligate, de facto DNA chain terminator, meaning it halts DNA elongation after the incorporation of a few additional bases, rather than strictly terminating the chain immediately upon incorporation. nih.gov ETV-TP's incorporation into the growing DNA strand during reverse transcription leads to premature termination or significant inhibition of elongation, preventing the synthesis of a complete negative-strand DNA. patsnap.comdrugbank.comuw.eduhres.catandfonline.comnatap.org

Disruption of Positive-Strand DNA Synthesis

After the synthesis of the negative-strand DNA and degradation of the RNA template, the HBV polymerase synthesizes the positive-strand DNA using the negative strand as a template. nih.govdrugbank.comuw.edumdpi.combinasss.sa.crnih.gov Entecavir triphosphate also interferes with this stage of replication. patsnap.comdrugbank.comnih.govuw.eduhres.canatap.org By incorporating into the newly synthesized positive-strand DNA, ETV-TP disrupts its synthesis, leading to incomplete or non-functional viral DNA genomes. patsnap.comdrugbank.comnih.govuw.eduhres.canatap.org

Viral Resistance Mechanisms and Mutational Analysis to Entecavir Hydrate

Characterization of Hepatitis B Virus Polymerase Mutations Conferring Resistance

Resistance to entecavir (B133710) often involves a stepwise accumulation of mutations in the HBV polymerase. A key factor in entecavir resistance is the presence of pre-existing mutations associated with resistance to lamivudine (B182088) (LVD), another nucleoside analog used for HBV treatment plos.orgspandidos-publications.comnih.gov.

Mutations within the Reverse Transcriptase (RT) Domain

The reverse transcriptase domain of the HBV polymerase is the primary target for nucleoside and nucleotide analogs like entecavir amegroups.orgjidc.org. Mutations conferring resistance to these drugs are predominantly located within this domain amegroups.org. These mutations can affect the enzyme's ability to bind and incorporate the active triphosphate form of the drug, or they can compensate for the reduced replication capacity often associated with primary resistance mutations amegroups.orgjidc.org.

Role of Lamivudine-Resistance Associated Mutations (e.g., YMDD Motif)

Mutations in the conserved YMDD motif of the HBV polymerase are the most common cause of lamivudine resistance amegroups.orgnih.gov. The primary mutations involve substitutions at methionine 204 (M204V or M204I), often accompanied by a compensatory substitution at leucine (B10760876) 180 (L180M) plos.orgamegroups.orgnih.gov. These YMDD motif mutations, particularly M204V ± L180M, are crucial prerequisites for the development of high-level entecavir resistance plos.orgspandidos-publications.comnih.gov. While LVD resistance mutations alone confer a modest reduction in susceptibility to entecavir (approximately 8-fold), they set the stage for the selection of additional entecavir-specific resistance mutations nih.govnih.gov.

Entecavir-Specific Signature Substitutions (e.g., T184, S202, M250)

In the context of pre-existing lamivudine resistance mutations (L180M and M204V/I), additional entecavir-specific substitutions can emerge, leading to higher levels of entecavir resistance plos.orgspandidos-publications.comnih.gov. Key entecavir-specific resistance mutations are located at residues T184, S202, and M250 within the HBV polymerase RT domain plos.orgspandidos-publications.comnih.gov. These substitutions, such as T184A/C/G/I/L/M/S, S202C/G/I/R, and M250I/L/V, are often found in patients experiencing virological breakthrough on entecavir therapy despite having LVD resistance mutations plos.orgscilit.com. The presence of these signature substitutions, in combination with LVD resistance mutations, significantly reduces the phenotypic susceptibility to entecavir plos.orgscilit.com.

Data on the prevalence of these mutations in patients experiencing entecavir resistance in the context of lamivudine resistance is available from clinical studies. For instance, in a two-year assessment of lamivudine-refractory patients treated with entecavir, the T184, S202, or M250 substitutions were found in isolates from a notable percentage of patients experiencing virologic rebounds scilit.com.

Mutation Combination (in the context of L180M + M204V/I)Phenotypic Resistance Level (Fold Increase in EC50)Reference
T184A/C/G/I/L/M/SVaries depending on the specific substitution plos.org
S202C/G/I/RVaries depending on the specific substitution plos.org
M250I/L/VVaries depending on the specific substitution plos.org
L180M + M204V + T184G & S202IHigh plos.org
L180M + M204V + M250VHigh plos.org
L180M + S202G + M204VOne of the strongest resistance levels

Molecular Basis of Resistance Development

The development of resistance to entecavir at the molecular level involves alterations in the interaction between the HBV polymerase and entecavir triphosphate. These alterations are primarily driven by the amino acid substitutions discussed above.

Impact of Mutations on Entecavir Triphosphate Incorporation and Binding Affinity

Resistance mutations, particularly the combination of LVD resistance mutations and entecavir-specific substitutions, can significantly reduce the efficiency of entecavir triphosphate incorporation into the growing HBV DNA chain plos.org. Studies using in vitro RT enzyme assays have shown that these resistance substitutions lead to substantial increases in the inhibition constant (Ki) for entecavir triphosphate, indicating a reduced binding affinity of the mutated polymerase for the active drug plos.org. While the affinity for entecavir triphosphate is decreased, the affinity for the natural substrate, dGTP, is often not markedly altered, which helps the resistant virus maintain some replication capacity plos.org.

Steric and Conformational Changes in HBV Polymerase

Molecular modeling studies of the HBV polymerase have provided insights into how resistance mutations confer reduced susceptibility to entecavir plos.orgasm.orgplos.org. These mutations can induce steric hindrance and conformational changes in the enzyme's active site, specifically around the dNTP binding pocket plos.orgamegroups.orgasm.org.

For instance, the entecavir-specific substitutions at T184 and S202, in the presence of LVD resistance mutations in the YMDD loop, can cause steric changes or disrupt hydrogen bonding networks plos.org. This can lead to a repositioning of the YMDD loop and a reduction in the size of the entecavir triphosphate binding pocket, thereby hindering the drug's access to the active site plos.org.

Mutations at M250, located in the primer grip region, can also impact the dNTP-binding site plos.org. Molecular modeling suggests a mechanism whereby these changes can reposition the primer-template component of the dNTP-binding site, shifting the entecavir triphosphate binding pocket plos.org. These steric and conformational changes ultimately impair the ability of entecavir triphosphate to bind effectively to the mutated polymerase, leading to reduced antiviral activity and the emergence of resistance.

Mechanistic Characterization of Cross-Resistance Patterns

Entecavir (ETV), a deoxyguanosine analog, is a potent inhibitor of hepatitis B virus (HBV) replication, primarily targeting the viral polymerase. Its mechanism involves inhibiting reverse transcription, DNA replication, and transcription wikipedia.orgasm.orgheraldopenaccess.us. While highly effective, the emergence of drug resistance remains a significant challenge in long-term therapy. Understanding the mechanistic basis of cross-resistance patterns is crucial for managing treatment failure and guiding subsequent therapeutic strategies natap.orgplos.org.

Cross-resistance to entecavir hydrate (B1144303) is primarily mediated by specific mutations in the HBV polymerase gene, particularly within the reverse transcriptase (RT) domain natap.orgnih.gov. Entecavir resistance typically requires the accumulation of multiple mutations, conferring a higher genetic barrier to resistance compared to some other nucleoside analogs like lamivudine (LMV) nih.govmedscape.orgnih.gov.

A key finding in the mechanistic characterization of entecavir resistance is its significant overlap in resistance pathways with lamivudine nih.govnih.gov. The classic lamivudine-resistance mutations, particularly those in the YMDD motif (rtM204V/I ± rtL180M), are foundational for the development of high-level entecavir resistance natap.orgplos.orgmedscape.orgnih.gov. While rtM204V/I mutations alone can confer some degree of reduced susceptibility to entecavir, significant entecavir resistance typically requires these mutations to be present alongside additional entecavir-specific resistance-associated substitutions plos.orgnih.gov.

These additional entecavir-specific mutations commonly occur at positions such as rtT184 (S/A/I/L), rtS202 (G/C/I), and rtM250 (V/I) plos.orgmedscape.orgnih.gov. The presence of these secondary mutations, in combination with the lamivudine-resistance mutations (rtL180M and rtM204V/I), leads to a marked decrease in viral susceptibility to entecavir plos.orgnih.gov. Research involving in vitro enzyme assays, cell culture studies, and molecular modeling has provided insights into how these mutations mechanistically contribute to resistance asm.orgplos.orgnih.gov.

Molecular modeling studies suggest that entecavir resistance arises through alterations in the dNTP-binding site of the HBV RT plos.orgnih.gov. Lamivudine-resistance mutations, particularly in the YMDD loop, can affect the positioning of this loop, thereby reducing the binding pocket for entecavir-triphosphate (ETV-TP), the active form of entecavir asm.orgplos.org. The additional entecavir-specific mutations further impact the interaction between the HBV RT and ETV-TP. For instance, substitutions at rtT184 and rtS202, which are adjacent to or within the YMDD loop, can cause steric changes or disrupt hydrogen bonding, leading to a repositioning of the loop and a reduction in the ETV-TP binding pocket plos.org. Mutations at rtM250, located in the primer grip region, may affect the dNTP-binding site by altering the position of the primer-template, subsequently shifting the ETV-TP binding pocket plos.org.

The cross-resistance profile of entecavir is relatively restricted to L-nucleoside analogs like lamivudine and telbivudine (B1682739) natap.orgnih.govmdpi.com. Importantly, entecavir-resistant HBV isolates generally retain susceptibility to adefovir (B194249) and tenofovir (B777) natap.orgnih.govnih.gov. This distinct cross-resistance pattern is attributed to the unique binding mechanism of entecavir compared to adefovir and tenofovir asm.org.

Detailed research findings have quantified the impact of specific mutation patterns on entecavir susceptibility. For example, studies have shown that while YMDD mutations alone confer only partial cross-resistance (e.g., 8- to 30-fold reduction in susceptibility), the addition of entecavir-specific mutations leads to significantly higher levels of resistance plos.orgnih.govnih.gov.

The following table summarizes some key mutation patterns and their associated cross-resistance characteristics:

Mutation PatternAssociated ResistanceCross-Resistance ProfileMechanistic Impact Highlights
rtM204V/I ± rtL180MLamivudine, TelbivudinePartial cross-resistance to EntecavirAlterations in YMDD loop affecting drug binding pocket asm.orgplos.org.
rtL180M + rtM204V/I + rtT184S/A/I/LHigh-level Entecavir resistanceCross-resistance to Lamivudine, TelbivudineSteric changes or disruption of hydrogen bonding near YMDD loop, reducing ETV-TP binding plos.org.
rtL180M + rtM204V/I + rtS202G/C/IHigh-level Entecavir resistanceCross-resistance to Lamivudine, TelbivudineSteric changes or disruption of hydrogen bonding within or near YMDD loop plos.org.
rtL180M + rtM204V/I + rtM250V/IHigh-level Entecavir resistance (especially RNA-directed)Cross-resistance to Lamivudine, TelbivudineRepositioning of primer-template affecting the dNTP/ETV-TP binding pocket plos.org.
rtN236TAdefovir, Tenofovir (partial)Retains susceptibility to Lamivudine, Entecavir, TelbivudineAffects different regions of the polymerase compared to L-nucleoside/Entecavir mutations natap.orgnih.gov.
rtA181T/VAdefovir, Lamivudine (partial)Potential for multidrug resistanceShared pathway affecting both L-nucleosides and alkyl phosphonates natap.orgkarger.com.

Note: This table provides a simplified overview. The exact fold resistance and clinical impact can vary depending on the specific combination of mutations and viral genotype.

The development of entecavir resistance is significantly higher in patients with pre-existing lamivudine resistance mutations compared to nucleoside-naïve patients nih.govnih.gov. This is because the virus in lamivudine-experienced patients already harbors the necessary primary mutations (rtL180M and rtM204V/I), requiring only one or two additional substitutions for high-level entecavir resistance nih.govnih.gov.

Preclinical Pharmacokinetic and Metabolic Characterization of Entecavir Hydrate

Pharmacokinetic Profiles in Animal Models (e.g., rats, dogs, ducklings)

Pharmacokinetic studies in preclinical species such as rats, dogs, and ducklings are essential to understand how entecavir (B133710) hydrate (B1144303) is handled by a living organism over time. These studies evaluate the processes of absorption, distribution, and elimination.

Absorption Kinetics in Preclinical Species

While specific detailed absorption kinetics data across various preclinical species like rats, dogs, and ducklings were not extensively detailed in the search results, some information regarding oral administration and formulations was found. For instance, pharmacokinetic studies in rats and dogs have been conducted to quantify entecavir in plasma, indicating that oral administration is a relevant route for preclinical investigation in these species. thieme-connect.de Research into novel formulations, such as injectable liquid crystal systems or lipidic prodrugs, has aimed to improve or sustain entecavir delivery, suggesting that absorption characteristics can be influenced by formulation in animal models. researchgate.netresearchgate.net One study noted that the oral administration of entecavir can be challenging due to a food effect on intestinal absorption. researchgate.net

Distribution into Tissues in Animal Models

Pharmacokinetic data have shown that the apparent volume of distribution of entecavir is over the whole body fluid, suggesting it is widely distributed in the body. chemicalbook.com In vitro experiments have indicated that the binding rate of entecavir with human plasma protein is approximately 13%. chemicalbook.comdrugbank.com While specific tissue distribution data in rats, dogs, or ducklings were not explicitly provided in detail, the wide apparent volume of distribution implies a broad presence in tissues following absorption. Studies involving the distribution of compounds, including entecavir, in the tissues of male Sprague-Dawley rats have been conducted as part of research into liver-specific delivery systems. google.com

Elimination Pathways and Clearance in Preclinical Studies

Entecavir is predominantly eliminated by the kidneys. natap.org Studies involving the administration of 14C-labeled entecavir to humans and rats observed no significant oxidation or acetylation metabolites, but a small amount of phase II metabolites such as glucuronic acid or sulfuric acid conjugates were noted. chemicalbook.com The primary route of elimination appears to be renal clearance. drugbank.com

In rats and dogs, pharmacokinetic studies have characterized the clearance of entecavir. thieme-connect.de For instance, a pharmacokinetic study in rats following intramuscular administration of an entecavir formulation monitored plasma concentration over an extended period, indicating the elimination profile in this species. kinampark.com The terminal elimination half-life in healthy human subjects has been reported to be approximately 128-149 hours, while the phosphorylated metabolite has a half-life of 15 hours inside a cell. chemicalbook.comdrugbank.com While direct terminal half-life data for rats, dogs, or ducklings were not consistently available, studies in woodchucks and ducks infected with HBV have shown half-lives of 33-50 and 35-57 days, respectively, for lamivudine (B182088), another nucleoside analogue, which provides some context for the potential persistence of such compounds in these models researchgate.net.

Here is a summary of some preclinical pharmacokinetic parameters, where available:

SpeciesElimination PathwayPlasma Protein Binding (%)Terminal Half-life (Parent Drug)Intracellular Half-life (Triphosphate)
HumanRenal~13 chemicalbook.comdrugbank.com~128-149 hours drugbank.com15 hours chemicalbook.comdrugbank.com
RatRenal (predominant)Not specifiedNot specifiedNot specified

In Vitro Metabolic Stability and Enzyme Interaction Studies

In vitro studies are crucial for understanding the metabolic fate of entecavir hydrate and its potential to interact with drug-metabolizing enzymes.

Evaluation of Cytochrome P450 Enzyme System Interaction

Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system. chemicalbook.comdrugbank.comfda.gov In vitro studies evaluating the interaction of entecavir with major human CYP450 enzymes (1A2, 2C9, 2C19, 2D6, 3A4, 2B6, and 2E1) at concentrations significantly higher than those achieved in humans showed no inhibition. fda.gov This suggests a low potential for entecavir to be involved in CYP450-mediated drug interactions. drugbank.com

Impact of Physiochemical Factors on Preclinical Oral Absorption

The oral absorption of entecavir hydrate is influenced by its intrinsic physiochemical properties and external factors within the gastrointestinal tract. Entecavir monohydrate is classified under the Biopharmaceutics Classification System (BCS) as a Class III compound, indicating high solubility and low permeability. scielo.brresearchgate.net This classification suggests that permeability is the primary limiting factor for the drug's absorption in the body. scielo.br

Entecavir is a hydrophilic weak base with high solubility in distilled water (2.4 mg/mL at 25 °C) and a pKa value of 10.5. nih.gov Its low logP value of -1.110 (at pH 4 to 10) further indicates its hydrophilic nature. nih.gov Despite its high dissolution rate in both fasted and fed state fluids, the low permeability of this hydrophilic compound in the gastrointestinal tract leads to reduced absorption, particularly in the post-prandial state. nih.gov

The solubility of entecavir hydrate has been reported in various solvents. It is sparingly soluble in aqueous buffers. windows.net For instance, its solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/mL. windows.net In organic solvents, its solubility is higher, with approximately 0.1 mg/mL in ethanol, 12 mg/mL in DMSO, and 14 mg/mL in dimethyl formamide (B127407) (DMF). windows.netcaymanchem.com

The crystalline form of entecavir monohydrate is a white to off-white powder. scielo.brgeneesmiddeleninformatiebank.nl It possesses three chiral centers. geneesmiddeleninformatiebank.nl The European Pharmacopoeia monograph notes the existence of polymorphism (anhydrous and monohydrate forms). geneesmiddeleninformatiebank.nl Thermal analysis has indicated that the active substance contains a molecule of crystallization water. scielo.br Thermogravimetric analysis showed an initial mass loss between 61.97°C and 107.84°C, corresponding to a 5.05% mass loss, indicative of dehydration and potential loss of hydration water from the crystal. scielo.br

The impact of these physiochemical factors, particularly low permeability and the food effect, highlights the importance of administration conditions for optimal oral absorption of entecavir hydrate in preclinical and clinical settings.

Here is a summary of some of the physiochemical properties and their impact on absorption:

PropertyValue/DescriptionImpact on AbsorptionSource
BCS ClassificationClass III (High Solubility, Low Permeability)Permeability is the limiting factor. scielo.brresearchgate.net
Solubility (Distilled Water, 25°C)2.4 mg/mLHigh solubility. nih.gov
logP (pH 4-10)-1.110Hydrophilic nature. nih.gov
Food Effect (High-Fat Meal)Decreased Cmax (44-46%), Decreased AUC (18-20%)Reduced extent and rate of absorption. hres.canih.govamazonaws.com
Solubility (DMF:PBS pH 7.2, 1:1)~0.5 mg/mLSparingly soluble in aqueous buffers. windows.net
Solubility (DMSO)~12 mg/mLSoluble in certain organic solvents. windows.netcaymanchem.com
SolventSolubility (approx.)Source
Ethanol0.1 mg/mL windows.netcaymanchem.com
DMSO12 mg/mL windows.netcaymanchem.com
Dimethyl Formamide (DMF)14 mg/mL windows.netcaymanchem.com
DMF:PBS (pH 7.2, 1:1)0.5 mg/mL windows.net
Distilled Water (25°C)2.4 mg/mL nih.gov

Advanced Pharmaceutical Formulation Science for Entecavir Hydrate

Strategies for Solubility and Dissolution Rate Enhancement

Improving the solubility and dissolution rate of entecavir (B133710) hydrate (B1144303) is crucial for enhancing its bioavailability and ensuring consistent therapeutic outcomes nih.govresearchgate.net. Various pharmaceutical strategies have been explored to address the slightly soluble nature of entecavir hydrate google.comkinampark.com.

Solid Dispersion Technology Development

Solid dispersion technology is a widely used approach to enhance the dissolution rate of poorly water-soluble drugs by dispersing the drug in an inert carrier matrix google.comgoogle.com. This method can improve solubility by reducing particle size, increasing wettability, and converting the crystalline drug to an amorphous form researchgate.net.

Research has investigated the use of carriers like poloxamer and copolyvidone in the development of entecavir solid dispersions google.comgoogle.com. Studies have shown that using poloxamer as a carrier can improve the solubility of entecavir in water, with the solubility increasing with higher amounts of poloxamer google.com. For instance, a Chinese patent application describes that when the ratio of entecavir to poloxamer was 1:3, the average dissolution rate in water was 83.09%. This rate further increased to 85.04% at a 1:5 ratio and 90.09% at a 1:10 ratio google.com. However, achieving ideal dissolution rates and stability with some conventional solid dispersion methods using organic solvents has been noted as a challenge, potentially leading to residual solvent issues in industrial production google.com.

Another approach involves using copolyvidone, which, when mixed directly with additional substrates in solid form, can be incorporated into dried particles to prepare oral dosage forms with faster dissolution rates and higher bioavailability google.com. This method aims to ensure that a significant portion of entecavir in the solid dispersion exists in a non-mesh form to improve dissolution google.com.

The enhancement in entecavir solubility through solid dispersion with carriers like povidone has been observed to be dependent on carrier concentration and temperature researchgate.net. For example, at a 15% w/w povidone concentration, entecavir solubility increased from 2 mg/mL to approximately 8 mg/mL at room temperature. Heating the povidone solution to 50°C or 70°C further increased the solubility to about 23 mg/mL and 33 mg/mL, respectively researchgate.net. This solubilization in povidone and subsequent granulation did not alter the polymorphic form of entecavir researchgate.net.

Particle Size Modification Approaches

Particle size modification, such as micronization or nanonization, is another strategy employed to increase the surface area of drug particles, thereby enhancing their dissolution rate nih.govresearchgate.net. Reducing the particle size of entecavir hydrate can lead to improved wettability and a faster release of the drug into dissolution media nih.gov.

While particle size reduction is a fundamental pharmaceutical approach to facilitate dissolution, particularly for compounds with low permeability, it is often considered alongside other solubilization techniques like solid dispersion to further improve the dissolution rate and intestinal absorption of entecavir nih.gov. Studies have indicated that while entecavir exhibits a high dissolution rate in both fasted and fed states, its low permeability in the gastrointestinal tract can lead to lowered absorption, particularly in post-prandial conditions nih.gov. Therefore, particle size modification can be a complementary strategy within a broader formulation approach aimed at optimizing entecavir absorption nih.gov.

Extended-Release Formulation Design

Extended-release formulations are designed to provide a sustained therapeutic effect by releasing the drug over an extended period, potentially improving patient adherence and reducing dosing frequency kinampark.comresearchgate.net. For entecavir, which is typically administered orally once daily, developing long-acting formulations could offer significant advantages kinampark.com54.68.196.

Polymeric Microsphere Fabrication and Characterization

Polymeric microspheres are a common platform for developing extended-release formulations, allowing for the encapsulation of the drug within a biodegradable polymer matrix kinampark.comgoogle.com. Poly(lactic-co-glycolic acid) (PLGA) is a frequently used biodegradable polymer for this purpose due to its biocompatibility and tunable degradation rate kinampark.comnih.gov.

The fabrication of entecavir-loaded PLGA microspheres has been explored to achieve sustained release kinampark.comnih.gov. Due to entecavir's slight solubility in water and some organic solvents used in microsphere preparation, solid-microencapsulation methods have been employed kinampark.com. The preparation process can significantly influence the characteristics of the resulting microspheres, including particle size, drug loading, and encapsulation efficiency kinampark.com.

Characterization of entecavir-loaded polymeric microspheres typically involves evaluating their morphology, particle size distribution, drug loading capacity, and the physical state of the encapsulated drug kinampark.com. Scanning electron microscopy (SEM) is used to assess the morphology and surface characteristics of the microspheres kinampark.com. Studies have shown that successfully fabricated entecavir microspheres can be spherical with smooth surfaces kinampark.com. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can provide insights into the physical state of entecavir within the microspheres, indicating the presence of crystalline, amorphous, or molecular states kinampark.com. Optimized formulations have been reported with specific mean particle sizes and drug loading percentages kinampark.com.

The type of biodegradable biocompatible polymer used can influence the drug release profile google.com. For instance, in polylactide-co-glycolide copolymers, a higher ratio of lactide can lead to delayed dissolution google.com.

In Vitro Release Kinetics from Advanced Formulations

In vitro release kinetics studies are essential for understanding and predicting the drug release behavior of advanced formulations like solid dispersions and extended-release microspheres kinampark.comnih.gov. These studies are typically conducted in dissolution media that simulate physiological conditions kinampark.comnih.gov.

For solid dispersions, in vitro dissolution tests measure the rate and extent to which entecavir is released from the carrier matrix into the dissolution medium google.com. As mentioned earlier, studies have demonstrated that solid dispersions with carriers like poloxamer can significantly improve the dissolution rate of entecavir compared to the raw drug google.com.

The in vitro release kinetics from polymeric formulations can also be affected by the type and molecular weight of the polymer, as well as the drug-to-polymer ratio nih.gov. Different polymer-based implantable formats, such as hot melt extrudates and dip-coated tablets, have also been explored for extended release, with in vitro release rates influenced by factors like drug load and the properties of the polymer coating researchgate.net54.68.196. In vitro release studies from these formulations have shown varying release profiles, including initial bursts of drug release followed by more sustained patterns 54.68.196.

Table 1: Summary of Entecavir Hydrate Solubility Enhancement Approaches

Formulation StrategyCarrier/MethodObserved Effect on Solubility/Dissolution RateReference
Solid DispersionPoloxamerImproved solubility and dissolution rate with increasing poloxamer concentration. google.com
Solid DispersionCopolyvidoneImproved dissolution rate and potentially higher bioavailability. google.com
Solid DispersionPovidoneIncreased solubility dependent on concentration and temperature. researchgate.net
Particle Size ModificationMicronization/NanonizationIncreased surface area, potentially enhancing dissolution rate. nih.govresearchgate.net

Table 2: Characteristics and In Vitro Release of Entecavir Polymeric Microspheres

Polymer TypeMean Particle Size (µm)Drug Loading (%)In Vitro Release DurationKey ObservationReference
PLGA8613Not specified (sustained)Dissolution dominated release. kinampark.comnih.gov
PLGA (various)VariedVariedUp to 35 daysRelease profile influenced by polymer properties. nih.gov

Analytical Methodologies for Entecavir Hydrate Characterization and Quality Control

Chromatographic Methods Development and Validation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental for assessing the purity, quantifying the active pharmaceutical ingredient, and identifying related substances and degradation products of entecavir (B133710) hydrate (B1144303).

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a widely employed technique for the purity and assay determination of entecavir hydrate. Method development involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, column temperature, and detection wavelength to achieve adequate separation and sensitivity.

Typical HPLC methods for entecavir utilize a reverse-phase C18 column. scielo.brnih.gov The mobile phase often consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, delivered in either isocratic or gradient mode. scielo.brnih.gov Detection is commonly performed using a UV detector, often at a wavelength of 254 nm, where entecavir exhibits strong absorbance. rjpbcs.comresearchgate.net

Method validation is performed according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). For instance, a validated RP-HPLC method for entecavir assay and purity showed linearity with a correlation coefficient greater than 0.999. rjpbcs.comresearchgate.net Accuracy and precision are evaluated through recovery studies and replicate injections of quality control samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Degradation Products

LC-MS/MS is a powerful tool for the quantification of entecavir, particularly in complex matrices, and for the identification and characterization of degradation products and impurities. rjpbcs.comheraldopenaccess.usnih.govresearchgate.netjuniperpublishers.com The coupling of LC with tandem mass spectrometry provides high sensitivity and specificity.

LC-MS/MS methods are developed to separate entecavir from potential impurities and degradation products, followed by mass spectrometric detection. This allows for the determination of the molecular weight and fragmentation patterns of the analytes, facilitating their identification. Forced degradation studies are often conducted under various stress conditions (acidic, alkaline, neutral hydrolysis, oxidation, thermal, and photolysis) to generate degradation products, which are then characterized using LC-MS/MS. nih.govresearchgate.net Studies have shown that entecavir can undergo extensive degradation under oxidative and acid hydrolysis conditions, while being relatively stable under thermal, neutral, and photolytic stress. nih.govresearchgate.net LC-MS/MS methods have been validated for specificity, linearity, accuracy, and precision in the context of degradation product analysis. nih.govresearchgate.net

Methods for Diastereomeric Impurity Determination

The presence of diastereomeric impurities can impact the quality and efficacy of chiral drugs like entecavir. Specific chromatographic methods are developed and validated to separate and quantify these impurities. rjpbcs.comresearchgate.netheraldopenaccess.usjuniperpublishers.commyexperiment.orglupinepublishers.com

HPLC methods, often utilizing C18 stationary phases, have been developed for the determination of diastereomeric impurities in entecavir. rjpbcs.comresearchgate.net These methods aim to achieve sufficient resolution between entecavir and its diastereomers. Validation of such methods includes demonstrating adequate resolution (e.g., greater than 2.0), linearity (correlation coefficient > 0.999), and consistent recoveries for the impurities (e.g., 95-105%). rjpbcs.comresearchgate.net The sensitivity of these methods is crucial, with reported capabilities to detect diastereomeric impurities at levels below 0.009%. rjpbcs.comresearchgate.net

Spectroscopic and Thermal Analytical Techniques

Spectroscopic and thermal methods provide valuable information regarding the solid-state properties of entecavir hydrate, including its crystalline form and the presence of polymorphic impurities.

Powder X-ray Diffractometry (PXRD) for Crystalline Forms

Powder X-ray Diffractometry (PXRD) is a primary technique for the characterization of crystalline materials and the identification of different polymorphic forms and hydrates. PXRD patterns provide a unique fingerprint for each crystalline phase, based on the diffraction angles (2θ) and intensities of the diffracted X-rays. mdpi.com

PXRD is used to confirm the crystalline form of entecavir hydrate and to detect the presence of other crystalline forms, such as the anhydrous form (ENT-A), which can exist as an impurity in entecavir monohydrate (ENT-H). nih.govkinampark.comresearchgate.netresearchgate.net The characteristic peaks in the PXRD pattern of entecavir hydrate allow for its identification and differentiation from the anhydrous form. kinampark.comresearchgate.net Quantitative analysis using PXRD can be performed by correlating the intensity or area of characteristic peaks of a specific form to its concentration in a mixture. mdpi.comnih.gov Studies have demonstrated the use of PXRD for quantifying the anhydrous polymorphic impurity in entecavir monohydrate mixtures, with reported limits of detection and quantitation. nih.gov

Raman Spectroscopy for Polymorph Quantification

Raman spectroscopy is another valuable technique for the characterization and quantification of different solid forms, including polymorphs and hydrates. It provides information about the vibrational modes of a molecule, which are sensitive to changes in the crystal lattice. nih.govresearchgate.netacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

FTIR spectroscopy is a powerful tool for identifying functional groups and confirming the molecular structure of entecavir hydrate. This technique measures the absorption of infrared radiation by the molecule, providing a unique spectral fingerprint. For solid samples like entecavir hydrate, the pressed pellet technique using potassium bromide (KBr) is commonly employed. researchgate.netresearchgate.netmedicalresearchjournal.org

Research has shown that FTIR spectra of entecavir hydrate exhibit characteristic peaks corresponding to its functional groups. For instance, a significant peak around 1631 cm⁻¹ has been attributed to the C=O stretching vibration. researchgate.netresearchgate.net This specific peak has been utilized for the quantitative evaluation of entecavir monohydrate in pharmaceutical dosage forms using second-order derivative spectroscopy, demonstrating linearity in the concentration range of 12.5-200 µg/mg and obeying Beer-Lambert's law. researchgate.netresearchgate.net The scanning range for obtaining FTIR spectra of entecavir is typically between 4000 and 400 cm⁻¹. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and behavior of entecavir hydrate, including dehydration and degradation processes. These methods measure changes in weight (TGA) and heat flow (DTA) as a function of temperature.

Studies on entecavir have shown distinct thermal events in TGA and DTA curves. A key event observed is the loss of hydration water. The TGA curve of entecavir typically shows an initial mass loss event occurring within a specific temperature range, often cited between approximately 60°C and 110°C, corresponding to the dehydration of the monohydrate form to its anhydrous form. scielo.br This dehydration is simultaneously observed as a long endothermic event in the DTA curve within the same temperature range, with a reported enthalpy variation (ΔH) of approximately -133.25 J/g. scielo.br Another study mentions the loss of water at around 140°C. kinampark.com The melting point of entecavir is reported to be in the range of 249°C to 252°C. scielo.brkinampark.com

TGA and DTA are also valuable for assessing the compatibility of entecavir with various pharmaceutical excipients. Thermal analysis can reveal potential interactions by showing changes in the thermal profile of entecavir when mixed with excipients compared to the pure compound. For example, thermal analyses have indicated compatibility of entecavir with common excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, polyethylene (B3416737) glycol, and povidone, as their binary mixtures maintained the main thermal events of entecavir. scielo.brresearchgate.netscispace.comresearchgate.net However, studies have shown evidence of chemical incompatibility between entecavir and lactose (B1674315) monohydrate through significant changes in the thermal profile of entecavir in the presence of this excipient. scielo.brresearchgate.netscispace.comresearchgate.net

Typical parameters for TGA and DTA analysis of entecavir include heating rates around 10°C/min under a controlled nitrogen atmosphere with a flow rate of approximately 50 mL/min, up to a final temperature of 500°C. scielo.br

The following table summarizes some reported thermal events for entecavir hydrate:

Thermal EventTemperature Range (°C)DescriptionAssociated Technique
Dehydration (Event 1)61.97 - 107.84Loss of hydration waterTGA, DTA
Dehydration (Event 2)~140Loss of hydration waterDSC
Melting Point249 - 252Phase transition (melting)DTA, DSC
Degradation310.11 - 500Typical API degradation rangeTGA, DTA

Note: Temperatures and specific events may vary slightly depending on the experimental conditions and the specific crystalline form analyzed.

Degradation Pathways and Stability Profiling of Entecavir Hydrate

Forced Degradation Studies and Stress Conditions

Forced degradation studies are conducted to evaluate the intrinsic stability of a drug substance and to generate potential degradation products that may form under various environmental stresses. These studies help in developing stability-indicating analytical methods and understanding the degradation behavior of entecavir (B133710) hydrate (B1144303).

Hydrolytic Degradation (Acidic, Basic, Neutral)

Hydrolytic degradation involves the cleavage of chemical bonds through reaction with water. Entecavir hydrate's stability varies depending on the pH of the environment.

Studies have shown that entecavir is sensitive to acid hydrolysis, undergoing extensive degradation under acidic conditions. nih.gov Conversely, it shows very slight sensitivity towards basic hydrolysis, with minor degradation observed under basic conditions. rjpbcs.com Under neutral conditions, entecavir has been reported to be stable, with no major degradation products observed after extended exposure to water. rjpbcs.commyexperiment.org

One study indicated that entecavir degraded in acid conditions, producing impurities A1, A2, and A3. google.com

Oxidative Degradation

Oxidative degradation involves the reaction of the drug substance with oxidizing agents. Entecavir has shown sensitivity towards oxidative conditions. rjpbcs.com Specifically, exposure to hydrogen peroxide has been shown to cause significant degradation of entecavir. rjpbcs.com One study reported approximately 87.7% degradation when exposed to 3% hydrogen peroxide at room temperature for 24 hours. rjpbcs.com Under severe oxidative conditions, entecavir has been reported to degrade, producing impurities O1 and O2. google.com The molecular structure of entecavir, containing primary and secondary alcohol groups, makes it theoretically vulnerable to oxidation, which could convert these groups to aldehydes, carboxylic acids, or ketones. scielo.brresearchgate.net

Photolytic Degradation

Photolytic degradation is the decomposition of a substance caused by light. Studies have indicated that entecavir is generally stable when exposed to light. rjpbcs.commyexperiment.org No degradation was observed when entecavir powder was exposed to light under specific photostability testing conditions. myexperiment.orgjuniperpublishers.com

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for assessing the safety profile of a drug. Various analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), are employed for this purpose.

Studies utilizing LC-MS/MS have identified and characterized the degradation products of entecavir formed under forced degradation conditions. nih.gov One study reported the observation of a total of five degradation products. nih.gov Another study identified a total of six degradation products using an optimized chromatography method. researchgate.net The degradation products formed under acidic and oxidative stress conditions have been specifically investigated and characterized. nih.gov LC-MS/MS allows for the determination of the mass-to-charge ratio of the degradation products and provides fragmentation patterns that aid in elucidating their structures. nih.gov

Drug-Excipient Compatibility Studies

Drug-excipient compatibility studies are performed to assess potential physical and chemical interactions between the active pharmaceutical ingredient and the inactive components of a formulation. These interactions can affect the stability and performance of the final drug product.

Assessment of Chemical Interactions with Common Pharmaceutical Excipients

Compatibility studies using techniques such as thermal analysis (TGA and DTA) and HPLC have been conducted to evaluate the interactions between entecavir and common pharmaceutical excipients used in solid formulations. scielo.brusp.brscielo.br

Studies have indicated that entecavir is compatible with a range of excipients, including microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, polyethylene (B3416737) glycol, and povidone. scielo.brusp.brscielo.brresearchgate.net Thermal analysis and HPLC tests confirmed the absence of significant chemical interactions with these excipients. scielo.brusp.br

However, lactose (B1674315) monohydrate has been identified as incompatible with entecavir in thermal and chromatographic assays. scielo.brusp.brscielo.brresearchgate.net Evidence of chemical incompatibility between entecavir and lactose monohydrate has been observed, with changes in the thermal profile of entecavir when mixed with this excipient. scielo.brusp.brscielo.br The reaction between the amino group present in entecavir and saccharides like lactose has been reported as a potential interaction mechanism. researchgate.net

Mannitol, a soluble diluent, has been proposed as a replacement for lactose monohydrate and has shown no chemical interaction with entecavir in compatibility tests by HPLC. scielo.brusp.brscielo.br

Polysorbate 80, an excipient sometimes used in tablet coatings, has also shown a possible incompatibility with entecavir, indicated by a reduction in API content after stress in both neutral and acidic samples. scielo.brscribd.com

Summary of Entecavir Hydrate Compatibility with Common Excipients

ExcipientCompatibilityMethod of AssessmentFindings
Microcrystalline celluloseCompatibleTGA, DTA, HPLCNo evidence of chemical interaction. scielo.brusp.brscielo.brresearchgate.net
CrospovidoneCompatibleTGA, DTA, HPLCNo evidence of chemical interaction. scielo.brusp.brscielo.brresearchgate.net
Titanium dioxideCompatibleTGA, DTA, HPLCNo evidence of chemical interaction. scielo.brusp.brscielo.brresearchgate.net
Magnesium stearateCompatibleTGA, DTA, HPLCNo evidence of chemical interaction. scielo.brusp.brscielo.brresearchgate.net
HypromelloseCompatibleTGA, DTA, HPLCNo evidence of chemical interaction. scielo.brusp.brscielo.brresearchgate.net
Polyethylene glycolCompatibleTGA, DTA, HPLCNo evidence of chemical interaction. scielo.brusp.brscielo.brresearchgate.net
PovidoneCompatibleTGA, DTA, HPLCNo evidence of chemical interaction. scielo.brusp.brscielo.brresearchgate.net
Lactose monohydrateIncompatibleTGA, DTA, HPLCEvidence of chemical incompatibility; significant interaction observed. scielo.brusp.brscielo.brresearchgate.net
MannitolCompatibleHPLCNo chemical interaction observed. scielo.brusp.brscielo.br
Polysorbate 80Possible IncompatibilityHPLCReduction in API content observed after stress. scielo.brscribd.com

This table summarizes findings from compatibility studies and highlights the importance of selecting appropriate excipients for stable entecavir hydrate formulations.

Investigation of Water Activity and Hydration State Influence

The hydration state of entecavir, specifically as the monohydrate form, is relevant to its physical and chemical stability. Entecavir monohydrate contains a molecule of crystallization water within its crystal structure. scielo.br

Thermogravimetric analysis (TGA) can be used to study the dehydration process of entecavir monohydrate. An initial mass loss observed in TGA curves at specific temperature ranges corresponds to the loss of this hydration water, indicating a potential transition from the monohydrate to the anhydrous form. scielo.br This dehydration is often accompanied by an endothermic event in differential thermal analysis (DTA) curves. scielo.br

The potential for partial conversion to anhydrous entecavir, which is considered an impurity, can occur during manufacturing, distribution, and storage. scielo.br This highlights the importance of controlling water activity and understanding its influence on the stability of the hydrate form.

While specific detailed research findings directly linking varying water activity levels to precise degradation rates or pathways for entecavir hydrate were not extensively detailed in the provided search results, the information on dehydration upon heating and the existence of the monohydrate form underscores the sensitivity of the compound's solid-state properties to moisture. The slight solubility of entecavir in water (2.4 mg/mL at 25°C) and the pH of its saturated solution (7.9) also suggest that its interaction with water is a factor in its behavior and potential for hydrolysis, particularly under non-neutral conditions where degradation has been observed. juniperpublishers.comrjpbcs.comheraldopenaccess.us

The stability studies under different stress conditions, including those involving hydrolysis (acidic, basic, and neutral), indirectly reflect the influence of water, especially in the presence of acids or bases that catalyze hydrolytic degradation. researchgate.netjgtps.comresearchgate.net The observation that entecavir is stable towards water hydrolysis under neutral conditions at 60°C for 24 hours suggests that simple exposure to water at moderate temperatures may not be a primary degradation pathway, unlike acidic or basic hydrolysis. juniperpublishers.comrjpbcs.com

Further detailed research specifically focusing on a range of controlled water activity environments and their direct impact on the solid-state stability and degradation kinetics of entecavir hydrate would provide a more comprehensive understanding of this influence.

Here is a summary of degradation observations from the search results:

Stress ConditionObserved DegradationSource(s)
Acidic HydrolysisSignificant degradation, impurity formation. google.com Extensive degradation. researchgate.net Degraded. jgtps.com Not sensitive (under specific conditions). juniperpublishers.comrjpbcs.com jgtps.comresearchgate.netgoogle.comjuniperpublishers.comrjpbcs.com
Basic HydrolysisSignificant decrease in peak area, degraded forms detected. researchgate.net Degraded. jgtps.com Very slight sensitivity. juniperpublishers.comrjpbcs.com researchgate.netjgtps.comjuniperpublishers.comrjpbcs.com
Oxidative (H₂O₂)Significant degradation. jgtps.com Extensive degradation. researchgate.net Major degradation (~87.7%). juniperpublishers.comrjpbcs.com jgtps.comresearchgate.netjuniperpublishers.comrjpbcs.com
ThermalStable. jgtps.comresearchgate.netjuniperpublishers.com jgtps.comresearchgate.netjuniperpublishers.com
Photolytic (UV light)Significant decrease in peak area, degraded forms detected. researchgate.net Stable. jgtps.comresearchgate.netjuniperpublishers.com researchgate.netjgtps.comresearchgate.netjuniperpublishers.com
Neutral Hydrolysis/WaterStable. researchgate.net No major degradation products observed. juniperpublishers.comrjpbcs.com researchgate.netjuniperpublishers.comrjpbcs.com

Note: Conflicting results for acidic and photolytic degradation exist across different studies. This may be due to variations in the specific conditions applied in each study.

Host Pathogen and Host Cell Interaction Studies of Entecavir Hydrate

Mechanisms of Entecavir (B133710) Triphosphate Interactions with Host Cellular Enzymes

Entecavir is converted within host cells into its active triphosphate form, entecavir triphosphate, through phosphorylation by cellular kinases. This active metabolite acts as a potent inhibitor of the HBV DNA polymerase. Entecavir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA chain. This competition reduces the efficiency of base priming, which is the initial step where HBV DNA polymerase synthesizes a short DNA primer. patsnap.com Furthermore, entecavir triphosphate is incorporated into the nascent viral DNA strand during reverse transcription of the pregenomic RNA and during the synthesis of the positive-strand DNA. patsnap.commdpi.com Its incorporation leads to chain termination, effectively halting the elongation of the viral DNA and preventing the production of complete, mature viral genomes required for further propagation. patsnap.com

While the primary target is the viral polymerase, studies have also investigated the potential for entecavir triphosphate to interact with host cellular DNA polymerases. Some earlier reports suggested minimal interaction and failure of incorporation into human DNA. plos.orgnih.govresearchgate.net However, more recent studies, such as one by Brown et al., have indicated that entecavir can be incorporated and embedded into the human genome. This can occur via primer extension mediated by human X or Y polymerases or through subsequent ligation. plos.orgnih.govresearchgate.net This potential for interaction with host polymerases is particularly relevant when considering the genotoxic potential of the compound.

Investigations into Potential Genotoxicity Mechanisms

Entecavir has shown positive responses in some genotoxicity and carcinogenicity assays. plos.orgnih.govheraldopenaccess.usnih.govwindows.net Although the precise genotoxic mechanisms have been a subject of investigation, studies using genetically modified cell lines deficient in specific DNA repair pathways have provided insights. plos.orgnih.govheraldopenaccess.usnih.govwindows.net

Impact on DNA Repair and Damage Tolerance Pathways

Studies utilizing a panel of chicken DT40 B-lymphocyte isogenic mutant cell lines, deficient in various DNA repair and damage tolerance pathways, have been instrumental in evaluating the genotoxic mechanisms of entecavir. plos.orgnih.govheraldopenaccess.usnih.govwindows.net These studies revealed that cells deficient in certain repair pathways exhibit hypersensitivity to entecavir. plos.orgnih.govheraldopenaccess.usnih.gov

Cells with defects in single-strand break (SSB) repair, specifically Parp1-/- mutant cells, were found to be the most sensitive to entecavir. plos.orgnih.govheraldopenaccess.usnih.govwindows.net Additionally, cells deficient in postreplication repair (PRR) pathways, including Brca1-/-, Ubc13-/-, Rad18-/-, and Rev3-/- mutants, also displayed hypersensitivity to entecavir. plos.orgnih.govheraldopenaccess.usnih.govwindows.net This suggests that SSB repair and PRR pathways play a significant role in suppressing entecavir-induced genotoxicity. plos.orgnih.govheraldopenaccess.usnih.govwindows.net The accumulation of γ-H2AX foci, a marker for DNA damage, was observed in Parp1-/-, Rad18-/-, and Brca1-/- mutant cells after exposure to entecavir, further confirming the induction of DNA damage. plos.orgnih.govresearchgate.netheraldopenaccess.usnih.govwindows.net While nucleotide excision repair (NER) deficient cells (XPA-/-) showed only slight sensitivity, indicating a less prominent role for this pathway in mitigating entecavir-induced damage compared to SSB repair and PRR. plos.orgnih.govheraldopenaccess.usnih.gov

The data suggest that entecavir-induced DNA lesions may lead to the collapse of replication forks, and the PRR pathway might be involved in resolving such stalled replication forks. plos.orgnih.gov

Here is a table summarizing the sensitivity of different DNA repair-deficient DT40 cell lines to entecavir:

Cell Line (Deficient in)Sensitivity to Entecavir
Parp1-/- (SSB repair)Most sensitive
Brca1-/- (PRR/HR)Hypersensitive
Ubc13-/- (PRR/HR)Hypersensitive
Rad18-/- (PRR/TLS)Hypersensitive
Rev3-/- (PRR/TLS)Hypersensitive
XPA-/- (NER)Slightly sensitive
Polβ-/- (BER)Resistant
Ku70-/- (NHEJ)Resistant
Brca2-/- (HR)Not hypersensitive
Xrcc2-/- (HR)Not hypersensitive
CtIP(S332A-/-) (HR)Not hypersensitive
Fen1-/- (Flap endonuclease)Not tested/reported

Note: Sensitivity is relative to wild-type (WT) DT40 cells. Based on data from plos.orgnih.govheraldopenaccess.usnih.govwindows.net.

Induction of Chromosomal Aberrations

Karyotype analysis in the DT40 cell lines exposed to entecavir revealed the induction of chromosomal aberrations. plos.orgnih.govresearchgate.netheraldopenaccess.usnih.govwindows.net Specifically, an increased number of chromosome gaps was observed in the mutant cell lines compared to wild-type cells. plos.orgnih.govresearchgate.netheraldopenaccess.usnih.govwindows.net The increase in chromosomal aberrations was statistically significant in Parp1-/-, Brca1-/-, Rad18-/-, and Rev3-/- cells. plos.orgnih.govheraldopenaccess.usnih.govwindows.net This finding further supports the role of SSB repair and PRR pathways in preventing entecavir-induced chromosomal damage. plos.orgnih.govheraldopenaccess.usnih.govwindows.net The prevalence of chromosome gaps over chromosome breaks suggests that entecavir's genotoxic action may primarily involve single-strand breaks rather than double-strand breaks. plos.orgnih.gov

In Vitro Cellular Assays for Antiviral Activity and Selectivity

In vitro studies are crucial for evaluating the antiviral potency of entecavir hydrate (B1144303) and its selectivity against HBV compared to host cells.

Inhibition of Viral Replication in Cell Culture Models

Entecavir has demonstrated potent inhibitory activity against HBV replication in various cell culture models. In HepG2 2.2.15 cells, a widely used cell line that supports HBV replication, entecavir effectively reduces the levels of virion DNA in the culture supernatant. caymanchem.comwindows.net The half-maximal effective concentration (EC50) of entecavir against HBV in HepG2 2.2.15 cells has been reported to be in the low nanomolar range (e.g., 3.75 nM and 3 nM). caymanchem.comwindows.netsantiago-lab.com This indicates that entecavir is highly potent in inhibiting HBV replication at relatively low concentrations in this cellular model.

Assessment of Cellular Cytotoxicity in Specific Cell Lines

Assessing the cytotoxicity of entecavir in various cell lines is important to determine its selectivity and potential impact on host cell viability. Studies have evaluated the cellular toxicity of entecavir in cell lines such as HepG2 hepatoma cells and HuhT7 cells. nih.govresearchgate.net

In long-term cultures of HepG2 cells, entecavir concentrations significantly exceeding expected clinical exposure levels did not affect cell proliferation, lactate (B86563) levels (an indicator of mitochondrial function), mitochondrial DNA levels, or mitochondrial protein levels over a 15-day period. nih.gov This suggests a lack of significant mitochondrial toxicity in this cell line at high concentrations. Furthermore, entecavir triphosphate was not recognized by mitochondrial DNA polymerase γ and did not inhibit its activity at high concentrations in vitro. nih.gov

Cytotoxicity assays using MTS assays in HuhT7 cells treated with various polymerase inhibitors, including entecavir hydrate, have also been conducted to assess cell viability. researchgate.net While specific data points for entecavir hydrate's cytotoxicity in this assay from the search results are not detailed numerically in the snippets, the inclusion of entecavir hydrate in such studies indicates its evaluation for cellular toxicity in this context. researchgate.net

Q & A

Q. How is Entecavir hydrate’s antiviral efficacy quantified in vitro, and what experimental parameters are critical?

Entecavir hydrate’s efficacy is typically measured using EC50 values (half-maximal effective concentration) in HBV-infected cell lines. For example:

  • In HepG2 2.2.15 cells, Entecavir hydrate exhibits an EC50 of 3.75 nM against HBV replication .
  • Methodology : Prepare stock solutions in PBS or DMSO (55 mg/mL solubility in DMSO), dilute in media containing 2% fetal bovine serum (FBS), and measure viral DNA reduction via qPCR or Southern blot .
  • Critical parameters : Cell passage number, serum concentration, and incubation time (typically 5–7 days) to ensure consistent viral replication .

Q. What cell lines and assays are appropriate for evaluating Entecavir hydrate’s activity against HBV?

  • Primary cell lines : HepG2 2.2.15 (stably transfected with HBV genome) is the gold standard for assessing viral replication inhibition .
  • Alternative models : Primary human hepatocytes or HBV-infected humanized mouse models for in vivo validation .
  • Assays : Quantify serum DHBV DNA levels, intrahepatic cccDNA (via nested PCR), and HBV surface antigen (HBsAg) via ELISA .

Q. How should Entecavir hydrate be stored and handled to ensure stability in experimental settings?

  • Storage : Store powder at -20°C under nitrogen to prevent degradation. For dissolved forms (e.g., DMSO stocks), use within 1 month at -80°C .
  • Handling : Avoid light exposure and moisture. Use PPE (gloves, lab coat) due to potential carcinogenicity (GHS08 classification) .

Advanced Research Questions

Q. How can researchers design experiments to assess Entecavir hydrate’s resistance profile in HBV mutants?

  • Step 1 : Generate HBV polymerase mutants (e.g., rtL180M, rtM204V) via site-directed mutagenesis .
  • Step 2 : Compare Entecavir hydrate’s EC50 in mutant vs. wild-type strains. Note: Entecavir is 100–300x more potent against wild-type HBV polymerase than lamivudine-resistant variants .
  • Step 3 : Use structural modeling (e.g., molecular docking) to identify binding affinity changes in mutated polymerase domains .

Q. What methodologies are used to evaluate Entecavir hydrate’s impact on covalently closed circular DNA (cccDNA)?

  • cccDNA quantification :
    • Extract liver biopsies or cell lysates.
    • Use cccDNA-specific primers and restriction enzymes (e.g., Plasmid-Safe ATP-Dependent DNase) to digest linear DNA, followed by qPCR .
  • Functional assays : Measure cccDNA transcriptional activity via HBV RNA levels (Northern blot) or HBeAg secretion (ELISA) .

Q. How can pharmacokinetic (PK) modeling optimize Entecavir hydrate dosing in preclinical studies?

  • Data collection : Measure serum concentrations in animal models (e.g., rats) using HPLC (linear range: 5–100 µg/mL, R²=0.9999) .
  • Model parameters :
    • Volume of distribution (Vd) : Correlate with tissue penetration in liver biopsies.
    • Half-life (t½) : Adjust dosing intervals based on entecavir’s 3–5 hour plasma half-life in rodents .
  • Validation : Compare simulated PK profiles with clinical data from chronic HBV patients .

Q. What strategies address Entecavir hydrate’s low solubility in aqueous solutions for formulation studies?

  • Preformulation optimization :
    • Test co-solvents (e.g., PEG 400) or surfactants (e.g., polysorbate 80) to enhance solubility .
    • Measure oil-water partition coefficients (log P) at varying pH levels; Entecavir’s solubility increases with pH .
  • Advanced delivery systems : Develop microspheres or nanoparticles to improve bioavailability .

Contradictions and Limitations in Current Evidence

  • Safety data : While Entecavir hydrate is classified as a potential carcinogen (H351) and reproductive toxin (H361), its clinical use shows a favorable safety profile in HBV patients .
  • Resistance mechanisms : Some studies report rare resistance mutations (e.g., rtT184G), but clinical significance remains debated .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.